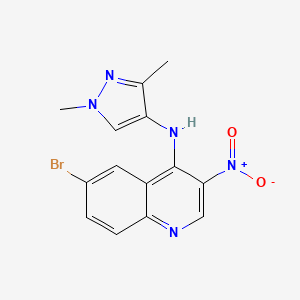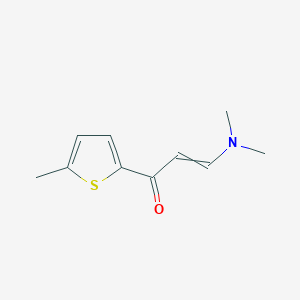
Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a carbamoyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester typically involves the bromination of methyl benzoate followed by the introduction of a carbamoyl group. One common method is:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Carbamoylation: The brominated intermediate is then reacted with a suitable carbamoylating agent, such as urea or an isocyanate, under controlled conditions to introduce the carbamoyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Conversion of the carbamoyl group to an amine.
Oxidation: Introduction of hydroxyl or carbonyl groups.
科学的研究の応用
Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbamoyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
類似化合物との比較
Methyl 3-bromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of a carbamoyl group.
Methyl 3-bromo-5-nitrobenzoate: Contains a nitro group instead of a carbamoyl group.
Methyl 3-bromo-5-methoxybenzoate: Features a methoxy group in place of the carbamoyl group.
Uniqueness: Benzoic acid, 3-(aminocarbonyl)-5-bromo-, methyl ester is unique due to the presence of both bromine and carbamoyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
methyl 3-bromo-5-carbamoylbenzoate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12) |
InChIキー |
CMTXBYJQRCBSAX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8579800.png)






![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)
![2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B8579871.png)

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
